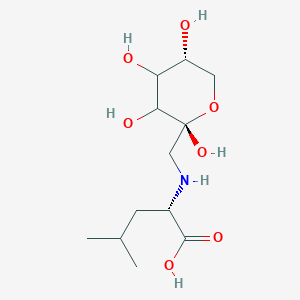

N-(1-Deoxy-D-fructos-1-yl)-L-leucine

Description

Contextualizing Amadori Products within Maillard Reaction Chemistry

The Maillard reaction is a complex cascade of chemical reactions that occurs between amino acids and reducing sugars, typically when heated. encyclopedia.pubmdpi.com This reaction is responsible for the desirable colors and flavors in many cooked foods, such as baked bread, roasted coffee, and grilled meats. biosyn.comsandiego.edu

The initial step of the Maillard reaction involves the condensation of a reducing sugar (like glucose or fructose) with an amino compound (like an amino acid) to form an unstable Schiff base. encyclopedia.pubmdpi.com This Schiff base then undergoes a rearrangement to form a more stable ketoamine or aldoamine, known as an Amadori product (from aldose sugars) or a Heyns product (from ketose sugars). encyclopedia.pubfuturelearn.com

Amadori products, such as N-(1-Deoxy-D-fructos-1-yl)-L-leucine, are key, nonvolatile intermediates in the Maillard reaction. biosyn.com Their formation marks the end of the initial stage of the reaction. In subsequent stages, these Amadori compounds can degrade and react further to produce a wide array of other molecules, including those responsible for aroma, flavor, and color, as well as potentially harmful compounds like acrylamide. sandiego.edufuturelearn.com The stability of Amadori products is influenced by factors such as pH, temperature, and water activity. mdpi.com

Significance of this compound as a Model Fructosamine (B8680336)

This compound serves as a valuable model compound for studying the Maillard reaction and the behavior of fructosamines. biosyn.commdpi.com Leucine (B10760876) is an essential amino acid, and its reaction with fructose (B13574) is relevant in food chemistry and nutritional sciences. researchgate.net

Research using this specific Amadori product allows scientists to investigate the reaction pathways and kinetics of the Maillard reaction under controlled conditions. nih.gov For instance, studies have examined the nutritional availability of leucine from this compound, finding that while it can be absorbed to some extent, the utilization of the amino acid is significantly reduced compared to its free form.

The study of fructose-amino acid compounds like this compound is also important in understanding the formation of advanced glycation end-products (AGEs) in the human body, which are implicated in aging and various diseases. sandiego.edu By using a defined model compound, researchers can more easily track the formation of subsequent products and assess their biological activities. researchgate.net

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 34393-18-5 |

| Molecular Formula | C₁₂H₂₃NO₇ |

| Molecular Weight | 293.31 g/mol |

| IUPAC Name | (2S)-2-[[(2S,3R,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]-4-methylpentanoic acid |

| Appearance | Solid |

| Melting Point | 145 °C |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-leucine |

| D-fructose |

| D-glucose |

| N-(1-Deoxy-D-fructos-1-yl)-glycine |

| Glycine |

| Mannose |

| Formic acid |

| Acetic acid |

| 1-deoxyosone |

| 3-deoxyosone |

| Methylglyoxal |

| N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine |

| L-isoleucine |

| N-alpha-(1-Deoxy-D-fructos-1-yl)-L-histidine |

| L-histidine |

| L-carnosine |

| N-(1-deoxy-D-fructos-1-yl)-L-arginine |

| N-(1-Deoxy-1-fructosyl)leucine |

| N-(1-Deoxy-D-fructos-1-yl)-L-proline |

| N6-(1-Deoxy-D-fructos-1-yl)-L-lysine |

Structure

3D Structure

Properties

Molecular Formula |

C12H23NO7 |

|---|---|

Molecular Weight |

293.31 g/mol |

IUPAC Name |

(2S)-4-methyl-2-[[(2R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid |

InChI |

InChI=1S/C12H23NO7/c1-6(2)3-7(11(17)18)13-5-12(19)10(16)9(15)8(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t7-,8+,9?,10?,12+/m0/s1 |

InChI Key |

ZVFBUGZJZNDPOS-RAEIDRSQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC[C@@]1(C(C([C@@H](CO1)O)O)O)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |

Origin of Product |

United States |

Formation Pathways and Mechanistic Investigations

Initial Steps of Maillard Reaction: Condensation and Amadori Rearrangement

The formation of N-(1-Deoxy-D-fructos-1-yl)-L-leucine begins with the condensation of a reducing sugar and an amino acid, followed by a critical rearrangement. byjus.comwikipedia.orglibretexts.org This initial phase is crucial as it sets the stage for the subsequent, more complex reactions.

The specific precursors for the formation of this compound are the ketose sugar, D-fructose, and the amino acid, L-leucine. scbt.comnih.gov The reaction is initiated by the nucleophilic attack of the amino group of L-leucine on the carbonyl group of the open-chain form of D-fructose. byjus.comwikipedia.org This condensation reaction results in the formation of an unstable Schiff base, which then cyclizes to form N-substituted glycosylamine. byjus.combiosyn.com This initial product subsequently undergoes an Amadori rearrangement, a key acid or base-catalyzed isomerization, to form the more stable 1-amino-1-deoxy-ketose, which in this specific case is this compound. byjus.comwikipedia.org While glucose is also a common precursor in Maillard reactions, studies have indicated that the initial stages of the reaction may occur more rapidly with fructose (B13574). nih.gov

Table 1: Key Stages in the Formation of this compound

| Stage | Description | Reactants | Intermediate Product | Final Product (of this stage) |

|---|---|---|---|---|

| Condensation | The amino group of L-leucine attacks the carbonyl group of D-fructose. | D-Fructose, L-Leucine | Schiff Base | N-substituted glycosylamine |

| Amadori Rearrangement | Isomerization of the N-substituted glycosylamine. | N-substituted glycosylamine | - | This compound |

Influence of Environmental Parameters on Formation Efficiency

The efficiency of this compound formation is significantly impacted by the surrounding environmental conditions. Key parameters such as pH, temperature, and water activity play a pivotal role in modulating the reaction rates and pathways. mdpi.commdpi.com

The pH of the reaction medium is a critical factor influencing the Maillard reaction. mdpi.com An alkaline environment accelerates the reaction because the amino groups are deprotonated, which increases their nucleophilicity and promotes the initial condensation step. wikipedia.org Conversely, acidic conditions can protonate the amino group, reducing its reactivity with the carbonyl group. nih.gov Studies on model systems have shown that an increase in pH generally accelerates the production of both intermediate and final Maillard reaction products. researchgate.net For instance, research on the degradation of N-(1-deoxy-D-fructos-1-yl)-glycine (a similar Amadori compound) demonstrated that pH has a more significant influence on the types of products formed than temperature. nih.gov Specifically, an increase in pH appeared to favor the formation of 1-deoxyosone, a degradation product of the Amadori compound. nih.gov

Temperature is a major driver of the Maillard reaction, with higher temperatures generally accelerating the rate of reaction. mdpi.com The reaction typically proceeds rapidly at temperatures between 140 to 165 °C (280 to 330 °F). wikipedia.org Increasing the temperature not only speeds up the formation of Amadori products but also influences the subsequent degradation pathways, leading to a wider array of flavor and color compounds. nih.govresearchgate.net Research has shown a direct correlation between increased roasting temperature and duration with a greater reduction in precursor sugars and amino acids, indicating a more advanced Maillard reaction. nih.gov In model systems involving glucose and amino acids, increasing the temperature from 80°C to 90°C accelerated the production of Maillard reaction intermediates and final products. researchgate.net

Water activity (a_w) and the nature of the solvent significantly affect the Maillard reaction. The reaction rate is generally low in systems with very high or very low water activity, with an optimal range for browning often observed at intermediate water activities. Water is a product of the initial condensation step, so high water activity can inhibit the reaction due to Le Chatelier's principle. Conversely, in very dry systems, the lack of mobility of reactants can slow the reaction down. mdpi.com The solvent can also influence reaction pathways; for example, molecular dynamics studies have shown that interlayer hydrogen bonding can compensate for reduced solvent interaction. mdpi.com In starch-based model systems, the presence of oil and its oxidation products was found to increase the rate of the Maillard reaction. researchgate.net

Table 2: Influence of Environmental Parameters on Formation

| Parameter | Effect on Formation Rate | Optimal Conditions (General) | Reference |

|---|---|---|---|

| pH | Increases with higher pH | Alkaline | wikipedia.orgresearchgate.net |

| Temperature | Increases with higher temperature | 140-165 °C | wikipedia.orgmdpi.com |

| Water Activity (a_w) | Optimal at intermediate levels | Intermediate | mdpi.com |

Studies on Isotopic Labeling in Formation Mechanism Elucidation

Isotopic labeling is a powerful technique utilized to trace the metabolic fate of atoms or molecules through a sequence of chemical reactions. In the context of the Maillard reaction, and specifically the formation of this compound, stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) serve as invaluable tools for elucidating the reaction mechanism. By strategically replacing atoms in the precursor molecules (e.g., glucose and leucine) with their heavier, non-radioactive isotopes, researchers can follow their path into the final Amadori rearrangement product. This approach provides definitive evidence for the proposed reaction pathways and the intramolecular rearrangements that occur.

The primary analytical techniques employed in these studies are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ¹³C-NMR spectroscopy is particularly adept at identifying the precise location of labeled carbon atoms within a molecule, offering detailed structural information about the intermediates and final products. Mass spectrometry, on the other hand, can distinguish between labeled and unlabeled molecules based on their mass-to-charge ratio, which is instrumental for quantifying the extent of isotope incorporation and for fragment analysis to determine the position of the label.

Detailed research findings from studies on Amadori compounds, including those analogous to this compound, have leveraged isotopic labeling to confirm the key steps of the formation mechanism. The initial condensation of a reducing sugar, such as D-glucose, with the primary amino group of L-leucine forms a Schiff base. This is followed by the critical Amadori rearrangement, an intramolecular redox reaction, which converts the aldosylamine into a 1-amino-1-deoxy-ketose.

While specific studies detailing the complete isotopic tracing for this compound are not extensively published, the principles are well-established from research on similar Amadori products like fructoselysine. In such studies, uniformly labeled [U-¹³C₆]-D-glucose is often reacted with an unlabeled amino acid. The resulting Amadori product is then analyzed by ¹³C-NMR and mass spectrometry. The presence of a fully labeled hexose (B10828440) moiety attached to the amino acid confirms that the carbon skeleton of the sugar remains intact during the rearrangement.

The table below summarizes the expected outcomes of an isotopic labeling experiment designed to investigate the formation of this compound from [U-¹³C₆]-D-glucose and unlabeled L-leucine.

| Reactant | Isotopic Label | Expected Labeled Product | Analytical Technique | Key Finding |

|---|---|---|---|---|

| D-Glucose | Uniform ¹³C (U-¹³C₆) | N-(1-Deoxy-D-[U-¹³C₆]fructos-1-yl)-L-leucine | ¹³C-NMR, MS | Confirms the incorporation of the intact carbon skeleton of glucose into the Amadori product. |

| L-Leucine | ¹⁵N | N-(1-Deoxy-D-fructos-1-yl)-L-[¹⁵N]leucine | ¹⁵N-NMR, MS | Verifies that the nitrogen atom of the amino acid is the site of attachment for the sugar moiety. |

| D-Glucose | ¹³C at C1 position ([1-¹³C]) | N-(1-Deoxy-D-[1-¹³C]fructos-1-yl)-L-leucine | ¹³C-NMR | Allows for the specific tracking of the C1 carbon of glucose through the Amadori rearrangement. |

Further detailed mechanistic insights can be gained by analyzing the intermediates. For instance, the detection of the labeled Schiff base intermediate provides direct evidence for the initial condensation step. The subsequent disappearance of the Schiff base signal in NMR spectra, concurrent with the appearance of the signals corresponding to the Amadori product, allows for the kinetic monitoring of the rearrangement.

The following table presents hypothetical ¹³C-NMR chemical shift data that would be expected in a study involving the reaction of [1-¹³C]-D-glucose with L-leucine. The distinct chemical shifts for the C1 carbon in the reactant, intermediate, and product would provide clear evidence of the transformation.

| Compound | Carbon Atom | Expected ¹³C Chemical Shift (ppm) | Significance |

|---|---|---|---|

| [1-¹³C]-D-Glucose (β-pyranose) | C1 | ~97 | Chemical shift of the anomeric carbon in the starting material. |

| Schiff base of [1-¹³C]-D-Glucose and L-leucine | C1 | ~160-170 | Characteristic downfield shift indicating the formation of the imine carbon. |

| N-(1-Deoxy-D-[1-¹³C]fructos-1-yl)-L-leucine (β-pyranose form) | C1 | ~54 | Significant upfield shift confirming the transformation of the C1 carbon to a methylene (B1212753) group in the Amadori product. |

Chemical Synthesis and Derivatization for Research Applications

Methodologies for Chemical Synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-leucine

The chemical synthesis of this compound, an Amadori compound, is typically achieved through the Maillard reaction between L-leucine and D-glucose, followed by the Amadori rearrangement. The reaction is carried out by refluxing a mixture of D-glucose and L-leucine in a suitable solvent, such as methanol. The initial condensation of the amino group of L-leucine with the carbonyl group of D-glucose forms a Schiff base, which subsequently undergoes an acid-catalyzed rearrangement to yield the more stable 1-amino-1-deoxy-2-ketose structure of this compound.

The stereochemistry of this compound is a critical aspect of its synthesis, as the biological activity of the compound is often dependent on its specific stereoisomeric form. A notable method for the stereoselective synthesis of N-(1-Deoxy-β-D-fructos-1-yl)-L-amino acids, including the L-leucine derivative, has been developed. nih.gov This approach involves the reaction of L-amino acids with 4,6-O-benzylidene-D-glucopyranose in dimethyl sulfoxide (B87167) (DMSO) and triethylamine (B128534) at elevated temperatures. This method has been shown to produce the β-anomer with high stereoselectivity. nih.gov The general reaction scheme is presented below:

General Reaction Scheme for Stereoselective Synthesis

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product |

|---|

This method is significant as it allows for the specific synthesis of the β-anomer, which is often the form of interest in biological studies. nih.gov

For academic research, obtaining high yields and purity of this compound is essential for accurate experimental results. The optimization of the synthesis often involves adjusting reaction conditions such as temperature, reaction time, and the molar ratio of reactants. Purification is typically achieved through chromatographic techniques, such as ion-exchange chromatography, which separates the desired Amadori compound from unreacted starting materials and byproducts. The purity of the final product is then confirmed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Parameters for Optimization of Synthesis

| Parameter | Typical Range/Condition | Effect on Yield and Purity |

|---|---|---|

| Temperature | 60-100 °C | Higher temperatures can accelerate the reaction but may also lead to degradation products. |

| Reaction Time | 2-8 hours | Longer reaction times can increase the yield but may also result in byproduct formation. |

| Molar Ratio (Leucine:Glucose) | 1:1 to 1:2 | An excess of glucose can drive the reaction forward but may complicate purification. |

Preparation of Isotope-Labeled Analogs of this compound

Isotope-labeled analogs of this compound are invaluable tools for metabolic studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion of the compound in biological systems. The synthesis of these labeled compounds can be achieved by using isotopically labeled precursors, such as ¹³C- or ¹⁵N-labeled L-leucine or ¹³C-labeled D-glucose.

For instance, the synthesis of a ¹³C-labeled analog could involve the reaction of L-leucine with [U-¹³C₆]-D-glucose. The resulting N-(1-Deoxy-D-[U-¹³C₆]fructos-1-yl)-L-leucine would have a ¹³C-labeled fructose (B13574) moiety, which can be readily detected by mass spectrometry (MS) and NMR spectroscopy. Similarly, using [¹⁵N]-L-leucine would introduce a label into the amino acid portion of the molecule. A study on the synthesis of a ¹³C-labeled Amadori compound of lysine (B10760008) provides a methodological basis that can be adapted for the synthesis of labeled fructose-leucine. nih.gov

Examples of Isotope-Labeled Precursors

| Labeled Precursor | Resulting Labeled Product | Isotope Position |

|---|---|---|

| [U-¹³C₆]-D-glucose | N-(1-Deoxy-D-[U-¹³C₆]fructos-1-yl)-L-leucine | Fructose moiety |

| [¹⁵N]-L-leucine | N-(1-Deoxy-D-fructos-1-yl)-[¹⁵N]-L-leucine | Leucine (B10760876) moiety |

Derivatization Strategies for Enhanced Research Characterization

The analysis of this compound can be challenging due to its polar nature and thermal instability. Derivatization is a chemical modification technique used to convert the analyte into a more volatile and thermally stable compound, making it more amenable to analysis by gas chromatography (GC) and enhancing its detection in HPLC.

Common derivatization strategies for Amadori compounds involve silylation, acylation, or oximation followed by silylation. nih.gov For GC-MS analysis, silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to convert the hydroxyl and amino groups into their trimethylsilyl (B98337) (TMS) ethers and amines. This increases the volatility and thermal stability of the compound.

For HPLC analysis, derivatization with fluorescent tags can significantly enhance detection sensitivity. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to derivatize the amino group of fructose-leucine, allowing for highly sensitive fluorescence detection. lcms.cz Pre-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol is another common method for the fluorescent labeling of primary amines. kyushu-u.ac.jp

Common Derivatization Reagents and Their Applications

| Derivatization Reagent | Analytical Technique | Target Functional Group(s) |

|---|---|---|

| BSTFA, MSTFA | GC-MS | Hydroxyl, Amino |

| AQC | HPLC-Fluorescence | Amino |

These derivatization strategies are essential for the accurate quantification and detailed structural characterization of this compound in complex biological and food matrices.

Structural Characterization and Conformational Analysis

Spectroscopic Analysis of N-(1-Deoxy-D-fructos-1-yl)-L-leucine

Spectroscopic techniques provide fundamental insights into the molecular architecture and tautomeric distribution of fructose-amino acid conjugates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the complex equilibria of this compound in solution. nih.gov Like other reducing sugars and their derivatives, this compound exists as a mixture of several isomers, including cyclic pyranose and furanose forms, as well as a minor acyclic keto form. nih.govresearchgate.netacs.org

¹H and ¹³C NMR spectroscopy can distinguish between these different tautomers. nih.govresearchgate.net Studies on analogous fructose-amino acid compounds, such as fructose-cycloleucine, have shown that the β-pyranose form is predominantly favored in aqueous solutions. nih.govresearchgate.net The distribution of tautomers is determined by integrating the signals corresponding to each form in the NMR spectrum. researchgate.net The chemical shifts and coupling constants provide detailed information about the conformation of the sugar ring and the stereochemistry of the leucine (B10760876) side chain. researchgate.netnih.gov For instance, the coupling constants between protons on adjacent carbons in the fructose (B13574) ring help determine the ring's chair or envelope conformation. nih.gov

Table 1: Representative Tautomeric Distribution of a Fructose-Amino Acid Conjugate in Aqueous Solution at 293 K and pH 6 (based on D-fructose-cycloleucine data). researchgate.net

| Tautomer | Percentage (%) |

| β-Pyranose | 74.3 |

| β-Furanose | 12.1 |

| α-Furanose | 10.2 |

| α-Pyranose | 3.4 |

| Acyclic (keto) | Trace |

This interactive table illustrates the typical equilibrium found in aqueous solutions for compounds structurally similar to this compound.

Mass spectrometry (MS) is essential for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₂H₂₃NO₇ and a monoisotopic mass of approximately 293.15 Da. nih.gov

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used to study its fragmentation pathways under conditions like collision-induced dissociation (CID). bris.ac.ukrsc.org The fragmentation pattern provides structural information. Key fragmentation events typically include:

Neutral loss of water from the sugar moiety.

Cleavage of the C-N bond between the fructose and leucine moieties.

Fragmentation of the leucine side chain , a characteristic pathway being the loss of the isopropyl group (43 Da). abterrabio.com

Cross-ring cleavages within the fructose ring system.

Computational studies can be used to rationalize the observed fragmentation patterns and differentiate between isomers. bris.ac.ukresearchgate.net

Conformational Dynamics in Solution and Crystalline States

The compound's conformation is not static; it exists in a dynamic equilibrium between different forms, which is influenced by its physical state (solution or crystal) and its environment.

In solution, this compound primarily exists as cyclic hemiacetals. masterorganicchemistry.com The equilibrium involves two main ring sizes: the six-membered pyranose ring and the five-membered furanose ring. nih.govresearchgate.net Each of these can exist as two anomers, α and β, which differ in the configuration at the anomeric carbon (C-2). This results in four main cyclic isomers: α-fructopyranose, β-fructopyranose, α-fructofuranose, and β-fructofuranose. nih.govresearchgate.net

As indicated by NMR studies on similar molecules, the β-pyranose form is the most stable and abundant tautomer in aqueous solution, accounting for about 70-75% of the equilibrium mixture. nih.govresearchgate.netacs.org The furanose forms make up most of the remainder, while the α-pyranose and the open-chain keto form are present in much smaller quantities. nih.govresearchgate.net In the crystalline state, the molecule typically adopts a single, specific conformation, which for analogous compounds has been shown to be the ²C₅ β-pyranose chair conformation. nih.gov

The distribution of tautomers is highly dependent on the solvent. uoc.gr While water, a polar protic solvent, preferentially stabilizes the β-pyranose form through intermolecular hydrogen bonding, other solvents can shift the equilibrium significantly. uoc.gr

In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the tautomeric equilibrium can shift to favor the furanose forms. uoc.gr This is attributed to the ability of the furanose tautomer to form strong intramolecular hydrogen bonds in a solvent that is a poor hydrogen bond donor. uoc.gr This demonstrates that the solvent environment plays a critical role in dictating the conformational preferences of this compound.

Theoretical and Computational Chemistry Investigations

Theoretical and computational methods complement experimental data by providing a deeper understanding of the molecule's structure, stability, and dynamics at an atomic level. nih.gov Methods such as Density Functional Theory (DFT) can be employed to calculate the relative energies of the different pyranose and furanose tautomers, helping to explain their observed populations in equilibrium. researchgate.net

Molecular dynamics (MD) simulations can model the conformational dynamics of the molecule in solution, showing how it samples different conformations over time and how it interacts with solvent molecules. nih.gov These simulations can also be used to predict or rationalize spectroscopic data, such as NMR chemical shifts. nih.gov Furthermore, computational approaches are valuable for modeling the fragmentation pathways observed in mass spectrometry, providing a theoretical basis for the experimental results. bris.ac.uk Hirshfeld surface analysis has been used on similar crystalline structures to investigate and quantify intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. researchgate.net

Density Functional Theory (DFT) in Reaction Mechanism Exploration

Density Functional Theory (DFT) has emerged as a important method for elucidating the complex reaction mechanisms that are not easily accessible through experimental techniques alone. In the context of this compound, DFT calculations can provide detailed insights into its formation via the Amadori rearrangement, a key step in the Maillard reaction. acs.orgresearchgate.net

The Amadori rearrangement is a catalyzed isomerization of the N-glycoside of an aldose to the corresponding 1-amino-1-deoxy-ketose. wikipedia.org The reaction begins with the condensation of an amine, in this case, L-leucine, with a reducing sugar, D-glucose, to form a Schiff base. This is followed by the rearrangement to the more stable ketoamine, this compound. nih.gov

DFT studies on similar Amadori rearrangements have shown that the reaction proceeds through a series of steps involving proton transfers, which lead to the formation of a 1,2-enaminol intermediate, followed by ketonization to the final Amadori product. acs.orgresearchgate.net These computational models can calculate the energy barriers of the transition states and the stability of intermediates, thereby identifying the rate-determining steps of the reaction. The pH of the environment has been shown to significantly influence the favorability of the reaction, with neutral to basic conditions generally promoting the formation of Amadori rearrangement products. researchgate.net

For instance, DFT calculations can be used to model the reaction in different solvent environments to simulate physiological or food processing conditions. The explicit inclusion of water molecules in the calculations has been shown to be crucial, as they can form hydrogen bond networks that stabilize reaction intermediates and transition states, acting as proton-transfer carriers. acs.orgresearchgate.net

Below is an illustrative data table showing the kind of data that could be generated from a DFT study on a representative Amadori rearrangement, highlighting the calculated free energy barriers for the key steps.

| Step | Reaction Component A + B | Transition State | Product(s) | Calculated Free Energy Barrier (kcal/mol) |

| Formation of 1,2-enaminol | Neutral Schiff base + H₂O | TS1 | 1,2-enaminol intermediate + H₃O⁺ | Illustrative Value: 15-25 |

| Ketonization | 1,2-enaminol intermediate + H₂O | TS2 | Amadori rearrangement product + H₂O | Illustrative Value: 10-20 |

Note: The values in this table are illustrative and based on DFT studies of similar Amadori rearrangements. Specific values for this compound would require a dedicated computational study.

Molecular Modeling of Conformational Landscapes and Interactions

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are instrumental in exploring the conformational landscape of flexible molecules like this compound. digitellinc.commdpi.com These simulations can reveal the preferred three-dimensional arrangements of the molecule and the dynamic interplay of its constituent parts.

The conformational flexibility of this compound arises from the rotation around several single bonds, most notably the glycosidic bond linking the fructose and leucine moieties. The fructose ring itself can exist in various conformations, such as the chair (e.g., ⁴C₁) or boat forms, and can also be present in different tautomeric forms. researchgate.net The orientation of the L-leucine side chain relative to the sugar ring further contributes to the complexity of the conformational space.

Molecular dynamics simulations can map the free energy landscape of the molecule as a function of key dihedral angles, identifying the most stable, low-energy conformations. nih.gov These studies can also elucidate the role of intramolecular hydrogen bonding in stabilizing certain conformations. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and its ability to interact with other molecules, such as receptors or enzymes in biological systems. nih.gov

The following table summarizes key conformational parameters that would be the focus of a molecular modeling study on this compound.

| Parameter | Description | Typical Methods of Analysis | Potential Findings |

| Glycosidic Torsion Angles (Φ/Ψ) | The dihedral angles defining the orientation of the fructose and leucine moieties relative to each other. | Molecular Dynamics, NMR Spectroscopy | Identification of preferred rotamers and the energy barriers between them, revealing the molecule's flexibility. nih.gov |

| Fructose Ring Pucker | The conformation of the six-membered fructofuranose ring (e.g., chair, boat, skew-boat). | Molecular Dynamics, NMR Spectroscopy | Determination of the dominant ring conformation and its influence on the overall molecular shape. researchgate.net |

| Intramolecular Hydrogen Bonds | The formation of hydrogen bonds between different parts of the molecule. | Molecular Dynamics, Quantum Mechanics | Elucidation of the role of hydrogen bonding in stabilizing specific conformations. |

| Solvent Interactions | The interaction of the molecule with the surrounding solvent (e.g., water). | Molecular Dynamics | Understanding how the solvent influences the conformational preferences and the accessibility of reactive sites. |

By combining DFT and molecular modeling, a comprehensive understanding of the structural and reactive properties of this compound can be achieved, providing a foundation for further research into its role in various chemical and biological systems.

Chemical Reactivity and Degradation Pathways

Thermal and pH-Induced Degradation Mechanisms

The degradation of N-(1-Deoxy-D-fructos-1-yl)-L-leucine is significantly influenced by temperature and pH. nih.gov Thermal processing provides the necessary energy to initiate the degradation cascades, while pH affects the reaction rates and can favor specific pathways. nih.govmdpi.com Generally, increasing the pH enhances the degradation rate of Amadori compounds. nih.gov

The initial and most critical step in the degradation of this compound is enolization. imreblank.ch This process involves the formation of enediol intermediates and can proceed through two main pathways: 1,2-enolization and 2,3-enolization. imreblank.ch

1,2-Enolization: This pathway is favored under acidic conditions and involves the formation of a 1,2-enediol intermediate. The subsequent elimination of the amino group from the C1 position leads to the formation of 3-deoxyosones (3-deoxy-D-erythro-hexos-2-ulose). This pathway is significant in the generation of furfural (B47365) and other related compounds.

2,3-Enolization: Under neutral or basic conditions, the 2,3-enolization pathway becomes more prominent. This involves the formation of a 2,3-enediol intermediate, which then leads to the formation of 1-deoxyosones (1-deoxy-D-erythro-2,3-hexodiulose) through the elimination of the hydroxyl group at C3. imreblank.ch This pathway is a primary route for the formation of various fission products, including alpha-dicarbonyl compounds. nih.gov

The balance between these two enolization pathways is a critical factor in determining the profile of the resulting degradation products.

Retro-aldolization is another significant degradation mechanism for this compound, involving the cleavage of carbon-carbon bonds. imreblank.chresearchgate.net This reaction leads to the formation of smaller, highly reactive carbonyl compounds. The fructose (B13574) moiety of the Amadori compound can undergo cleavage, yielding smaller molecules such as glyceraldehyde and other short-chain carbonyls. researchgate.net These products can then participate in further Maillard reactions or other degradation pathways.

Formation of Reactive Intermediates

The initial degradation of this compound through enolization and retro-aldolization generates a variety of highly reactive intermediate compounds, which are central to the progression of the Maillard reaction. researchgate.netfrontiersin.org

Alpha-dicarbonyl compounds are a major class of reactive intermediates formed during the degradation of this compound. researchgate.netresearchgate.net These compounds are key precursors to many flavor and color compounds.

1-Deoxyosones and 3-Deoxyosones: As mentioned, these are formed through the 2,3- and 1,2-enolization pathways, respectively. nih.govimreblank.ch They are highly reactive and can undergo further reactions such as cyclization, dehydration, and fragmentation. An increase in pH appears to favor the formation of 1-deoxyosone. nih.gov

Methylglyoxal: This is a key alpha-dicarbonyl compound formed from the degradation of Amadori products. frontiersin.orgresearchgate.net It can be generated through various fragmentation pathways of the sugar moiety. Methylglyoxal is highly reactive and readily participates in Strecker degradation and other reactions leading to the formation of pyrazines and other heterocyclic compounds. researchgate.net

The formation of these alpha-dicarbonyls is a pivotal stage in the Maillard reaction, bridging the initial formation of the Amadori compound with the subsequent development of a complex mixture of products. frontiersin.org

| Alpha-Dicarbonyl Compound | Primary Formation Pathway | Significance |

|---|---|---|

| 1-Deoxyosone | 2,3-Enolization | Precursor to various fission and color products. |

| 3-Deoxyosone | 1,2-Enolization | Key intermediate in furfural formation. |

| Methylglyoxal | Fragmentation of the sugar moiety | Highly reactive precursor in Strecker degradation and pyrazine (B50134) formation. |

Subsequent Reactions Leading to Complex Maillard Products

The reactive intermediates, particularly the alpha-dicarbonyl compounds, undergo a series of subsequent reactions, leading to the vast array of compounds characteristic of the Maillard reaction. mdpi.comfrontiersin.org These reactions include Strecker degradation, polymerization, and cyclization.

The interaction of alpha-dicarbonyls with amino acids, including the liberated L-leucine, leads to the Strecker degradation of the amino acid. This reaction produces Strecker aldehydes, which are often potent aroma compounds, along with aminoketones. In the case of leucine (B10760876), the corresponding Strecker aldehyde is 3-methylbutanal, which has a characteristic malty aroma.

The aminoketones formed can then undergo condensation and cyclization reactions, often leading to the formation of substituted pyrazines, which are known for their roasted and nutty aromas. researchgate.net Furthermore, the highly reactive intermediates can polymerize to form high molecular weight, brown-colored pigments known as melanoidins. researchgate.net

Strecker Degradation and Formation of Strecker Aldehydes

The Strecker degradation is a significant reaction pathway for α-amino acids in the presence of α-dicarbonyl compounds, which are themselves products of sugar degradation in the Maillard reaction. Amadori compounds like this compound can also act as effective precursors for this reaction. acs.orgacs.org This pathway leads to the formation of aldehydes, known as Strecker aldehydes, which possess one fewer carbon atom than the original amino acid and are often potent aroma compounds.

The reaction involves the interaction of the amino acid with a dicarbonyl compound, leading to transamination, decarboxylation, and finally hydrolysis to yield the aldehyde. imreblank.ch For this compound, the corresponding Strecker aldehyde is 3-methylbutanal, which is known for its characteristic malty or chocolate-like aroma. acs.orgacs.org Studies have shown that Amadori compounds can be more effective precursors for Strecker aldehydes than the corresponding mixture of glucose and amino acid. acs.orgacs.org This is partly because the Amadori compound can undergo direct oxidative degradation to form the necessary intermediates for the reaction. acs.orgacs.org

| Amino Acid Precursor | Corresponding Strecker Aldehyde |

| Leucine | 3-Methylbutanal |

| Valine | 2-Methylpropanal |

| Isoleucine | 2-Methylbutanal |

| Phenylalanine | Phenylacetaldehyde |

| Methionine | Methional |

Generation of Volatile Flavor Compounds (e.g., Furaneol)

The thermal degradation of this compound is a primary source of numerous volatile compounds that contribute significantly to the aroma profiles of cooked foods. The reaction between leucine and glucose generates a complex mixture of volatiles, with pyrazines and aldehydes being among the most prominent. acs.orgacs.org

Furanones, such as Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), are another important class of flavor compounds generated during the Maillard reaction, prized for their sweet, caramel-like aroma. researchgate.net Their formation is generally understood to proceed through the 1-deoxyosone pathway via 2,3-enolization of the Amadori compound. researchgate.net While pentose (B10789219) sugars are often more direct precursors to certain furanones, these compounds can also be generated from hexose-derived Amadori products through sugar fragmentation and recombination pathways. researchgate.nethmdb.ca

The table below lists some of the volatile compounds identified from the reaction of leucine and glucose.

| Chemical Class | Compound Name |

| Aldehydes | 3-Methylbutanal |

| 2-Methylpropanal | |

| Pyrazines | 2,5-Dimethylpyrazine |

| 2-Ethyl-5-methylpyrazine | |

| 2-Isopentyl-5-isobutylpyrazine | |

| Dioxolanes | 2,4-Dimethyl-5-isobutyl-1,3-dioxolane |

| 2,4-Dimethyl-5-isopentyl-1,3-dioxolane |

Polymerization into Melanoidins

In the advanced stages of the Maillard reaction, intermediate products, including Amadori compounds and their degradation products, undergo a series of complex condensation and polymerization reactions to form high molecular weight, nitrogenous brown polymers known as melanoidins. researchgate.netfrontiersin.org These compounds are responsible for the characteristic brown color of many cooked and baked foods, such as bread crust, coffee, and roasted meats.

The formation of the melanoidin skeleton involves the cross-linking of carbohydrate degradation products with amino compounds. nih.gov The structure of melanoidins is highly complex and heterogeneous, and it is influenced by the specific reactants and reaction conditions (e.g., temperature, pH, time). scbt.com Generally, they consist of a core of sugar-moiety polymers onto which various nitrogen-containing groups are incorporated. frontiersin.org The elemental composition typically reflects the incorporation of nitrogen from the original amino acid.

| Element | Content Range (%) |

| Carbon (C) | 45 - 65% |

| Hydrogen (H) | 4 - 7% |

| Oxygen (O) | 25 - 45% |

| Nitrogen (N) | 1 - 5% |

Oxidative Degradation Mechanisms

In addition to thermal degradation, this compound can undergo oxidative degradation, particularly in the presence of oxygen and transition metals like copper and iron. acs.org This pathway can significantly influence the profile of the resulting products.

One key oxidative mechanism involves the direct, transition-metal-catalyzed oxidation of the Amadori compound. acs.orgacs.org This oxidation can lead to the formation of a 2-hexosulose imine intermediate, which is a key step in the favored formation of Strecker aldehydes from Amadori compounds, as opposed to the corresponding Strecker acids. acs.orgacs.org

Oxidative decomposition of Amadori products also leads to the formation of a structurally diverse group of compounds known as advanced glycation end-products (AGEs). This process can involve cleavage of the carbohydrate backbone, yielding reactive dicarbonyl species and other degradation products. For instance, the oxidative degradation of fructosyl-amino acids can yield compounds such as Nε-carboxymethyllysine (CML) when lysine (B10760008) is the amino acid, which serves as a marker for the extent of the early Maillard reaction. These oxidative pathways are complex and can be influenced by factors such as the presence of reactive oxygen species (ROS).

Analytical Methodologies and Quantification for Research

Chromatographic Techniques for Separation and Isolation

Chromatographic methods are fundamental for isolating N-(1-Deoxy-D-fructos-1-yl)-L-leucine from other components in a sample, which is a critical step prior to its quantification. The choice of technique depends on the sample matrix, the required resolution, and the desired analytical speed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Amadori compounds. For the separation of this compound and other amino acid derivatives, reversed-phase HPLC is often employed. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

A common approach involves pre-column derivatization to enhance the chromatographic properties and detectability of the amino acids and their derivatives. bco-dmo.org However, methods for the analysis of underivatized amino acids have also been developed, simplifying sample preparation. lcms.cz The use of a silica (B1680970) column under Hydrophilic Interaction Liquid Chromatography (HILIC) conditions, with a high percentage of acetonitrile (B52724) in the mobile phase, has been shown to be effective for the analysis of underivatized amino acids.

Table 1: Example of HPLC Conditions for Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Silica-based C18 |

| Mobile Phase | Isocratic mixture of 2.5 mM Potassium dihydrogen phosphate (B84403) (pH 2.85) and Acetonitrile (25:75) |

| Detector | UV |

| Reference | |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. UPLC is particularly well-suited for the analysis of complex mixtures containing numerous Amadori products. frontiersin.org The enhanced separation capabilities of UPLC can be critical for resolving isomeric compounds like leucine (B10760876) and isoleucine, which is important when studying the formation of their respective Amadori products. waters.comlcms.cz

Cation Exchange Chromatography

Cation exchange chromatography is a powerful technique for the separation of charged molecules like Amadori compounds. imreblank.chresearchgate.netcapes.gov.br In this method, the stationary phase consists of a resin with negatively charged functional groups. At a specific pH, positively charged analytes, such as this compound, will bind to the column. Separation is then achieved by eluting the bound compounds with a buffer of increasing ionic strength or pH, which disrupts the electrostatic interactions. This technique has been successfully coupled with tandem mass spectrometry for the analysis of Amadori compounds in various food matrices. imreblank.chresearchgate.netcapes.gov.br

Mass Spectrometry Coupled Techniques for Detection and Quantification

The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and specific platform for the detection and quantification of this compound.

LC-MS/MS and UPLC-ESI-MS for Sensitive Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of Amadori compounds. nih.gov The first stage of mass analysis (MS1) isolates the precursor ion of the target analyte, which is then fragmented in a collision cell. The second stage of mass analysis (MS2) separates and detects the resulting product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and provides a high degree of specificity.

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) is a particularly powerful combination for the analysis of Amadori products. frontiersin.orgnih.gov ESI is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like this compound with minimal fragmentation in the ion source. The high separation efficiency of UPLC combined with the sensitivity and specificity of ESI-MS enables the detection and quantification of these compounds even at low concentrations in complex biological and food samples. frontiersin.orgnih.gov

Table 2: UPLC-ESI-MS/MS Parameters for Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Capillary Voltage | 3.2 kV |

| Collision Gas | Argon |

| Reference | nih.gov |

Stable Isotope Dilution Assays (SIDA) for Absolute Quantification

For the most accurate and precise quantification of this compound, Stable Isotope Dilution Assays (SIDA) are the gold standard. nih.govnih.govresearchgate.net This method involves the use of a stable isotope-labeled internal standard of the analyte, such as ¹³C- or ¹⁵N-labeled this compound. A known amount of the labeled standard is added to the sample at the beginning of the analytical procedure.

The labeled internal standard behaves chemically and physically identically to the endogenous analyte throughout sample preparation, chromatography, and ionization. nih.gov Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard. Quantification is based on the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard. This approach effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and reproducible results. nih.govnih.govresearchgate.net

Methodological Challenges in Analytical Quantification

The accurate quantification of this compound, an Amadori rearrangement product, in various matrices presents significant analytical challenges. These difficulties stem from the compound's inherent chemical instability and the complexity of the biological, food, or chemical systems in which it is found. Successful quantification necessitates meticulous optimization of analytical methodologies, particularly concerning sample preparation and the mitigation of degradation during analytical procedures.

Sample Preparation and Matrix Effects

The sensitivity and reliability of modern analytical instruments, such as those used for chromatography and mass spectrometry, are highly dependent on the purity of the sample. The presence of contaminants in the sample matrix can lead to significant inaccuracies in the quantification of this compound.

Sample Purity and Contaminants Purity of the sample is a critical factor for accurate analysis. biosyn.com A variety of substances commonly found in biological samples or introduced during laboratory procedures can interfere with quantification. These include:

Buffers and Salts: Non-volatile salts and buffers, especially those containing primary and secondary amines like TRIS and HEPES, are particularly problematic. biosyn.comsickkids.ca When derivatized for analysis, these compounds can produce extraneous peaks in chromatograms that may obscure the peak corresponding to the analyte of interest. sickkids.ca

Detergents and Other Solutes: Contaminants such as glycerol (B35011) must be removed from the sample matrix. biosyn.comsickkids.ca

Other Proteins and Amino Acids: The presence of contaminating proteins or high concentrations of free amino acids can interfere with the analysis, with as little as a 10% protein contamination potentially rendering results meaningless. biosyn.com

Mitigation Strategies To address these challenges, various sample cleanup techniques are employed. Low molecular weight solutes can be removed by methods such as dialysis or by using specialized filters. biosyn.com For complex biological matrices like plasma or tissue, solid-phase extraction (SPE) is a crucial technique. For instance, in the analysis of the related Amadori compound N-α-(1-deoxy-D-fructos-1-yl)-L-arginine (FruArg), a mixed-mode strong cation exchange SPE method was successfully used to separate the analyte from interfering compounds present in rat plasma and brain tissue samples before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Matrix Effects in Mass Spectrometry In LC-MS/MS analysis, the "matrix effect" is a major challenge. This phenomenon occurs when molecules co-eluting from the chromatography column with the target analyte affect the efficiency of its ionization in the mass spectrometer's source. This can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte's concentration. researchgate.net To compensate for these effects and for potential losses during the extensive sample preparation process, the use of internal standards is essential. Stable isotope-labeled internal standards, such as ¹³C₆,¹⁵N-leucine, are considered the gold standard as they have nearly identical chemical and physical properties to the analyte, ensuring they are affected by matrix effects and sample processing in a similar manner. creative-proteomics.comnih.gov

Table 1: Summary of Sample Preparation Challenges and Mitigation Strategies

| Challenge | Description | Mitigation Strategy | Source(s) |

| Buffer & Salt Contamination | Non-volatile salts and buffers (e.g., TRIS, HEPES) create interfering peaks and affect analytical columns. | Dialysis, use of volatile buffers, or solid-phase extraction (SPE) to remove salts. | biosyn.comsickkids.ca |

| Matrix Effects (LC-MS/MS) | Co-eluting compounds from the sample matrix suppress or enhance the analyte's ionization, leading to inaccurate quantification. | Use of stable isotope-labeled internal standards; optimization of chromatographic separation; matrix-matched calibration curves. | researchgate.netnih.gov |

| Presence of Interfering Biomolecules | High concentrations of other proteins or amino acids can co-elute and interfere with the detection of the target analyte. | Protein precipitation; solid-phase extraction (SPE); high-performance liquid chromatography (HPLC) cleanup. | biosyn.comresearchgate.net |

| Low Analyte Concentration | The target compound may be present at very low levels in a complex matrix, making detection difficult. | Sample pre-concentration steps (e.g., evaporation, SPE); use of highly sensitive instrumentation (e.g., LC-MS/MS). | researchgate.netnih.gov |

Degradation during Hydrolysis and Extraction Procedures

This compound is thermally and chemically labile. Analytical procedures involving harsh conditions, such as acid hydrolysis and high-temperature extraction, can cause significant degradation of the compound, making accurate quantification extremely difficult.

Degradation during Hydrolysis To analyze the total content of an amino acid derivative within a protein or peptide, acid hydrolysis is a common preparatory step used to break peptide bonds. ucdavis.edu However, standard conditions for acid hydrolysis (e.g., 6 M hydrochloric acid at 100-110°C for 24 hours) are destructive to Amadori compounds. biosyn.comscielo.org.pe This process can cleave the fructosyl-leucine molecule, leading to a loss of the original analyte and the formation of various degradation products. nih.govimreblank.ch

The stability of Amadori compounds is highly dependent on pH and temperature. Studies on the model compound N-(1-deoxy-D-fructos-1-yl)glycine (DFG) provide insight into these effects. The rate of degradation is shown to increase significantly with both increasing pH and temperature. nih.govnih.gov For example, heating at 90°C resulted in substantially faster degradation at neutral or slightly alkaline pH compared to acidic conditions. imreblank.ch This degradation proceeds through complex pathways, including 1,2-enolization and 2,3-enolization, which yield a variety of subsequent products such as 3-deoxyosone, 1-deoxyosone, organic acids (acetic acid, formic acid), and other carbonyl compounds. nih.govnih.gov The formation of these products not only represents a loss of the target analyte but can also introduce new interfering compounds into the sample matrix.

Impact of Extraction Procedures The choice of extraction method is also critical to prevent degradation. Procedures must be carefully designed to be mild enough to preserve the integrity of the Amadori compound. While traditional methods may involve heating, innovative techniques like microwave-assisted extraction have been explored to reduce treatment times, which may in turn minimize thermal degradation. creative-proteomics.com The stability of a glycated pentapeptide was shown to be significantly lower at 70°C compared to 37°C, highlighting the importance of temperature control during all analytical stages. nih.gov The degradation process is often accompanied by the release of the parent amino acid (L-leucine) and the reformation of sugars like glucose and mannose, which can confound the analysis if not carefully considered. nih.govnih.gov

Table 2: Effect of pH on the Degradation of a Model Amadori Compound (N-(1-deoxy-D-fructos-1-yl)glycine) at 90°C

| pH | Time to 25% Degradation (minutes) | Key Observation | Source(s) |

| 5.0 | ~360 | Relatively slow degradation rate in acidic conditions. | imreblank.ch |

| 6.0 | 135 | Degradation rate increases as pH approaches neutral. | imreblank.ch |

| 7.0 | 40 | Rapid degradation in neutral conditions. | imreblank.ch |

| 8.0 | 20 | Very rapid degradation in slightly alkaline conditions. | imreblank.ch |

Biological and Biochemical Roles Non Clinical Focus

Endogenous Occurrence and Detection in Biological Samples

N-(1-Deoxy-D-fructos-1-yl)-L-leucine, an Amadori compound formed from the non-enzymatic reaction between fructose (B13574) and the amino acid leucine (B10760876), has been identified as an endogenous substance in animal tissues. These compounds are considered naturally occurring and have been isolated from sources such as hog liver. nih.gov Their presence in biological systems points to their role as innate molecules with potential physiological functions.

Modern analytical techniques have enabled the detection of this compound in various biological fluids. For instance, untargeted plasma metabolomic fingerprinting has successfully identified N-(1-deoxy-1-fructosyl)leucine in human plasma samples. researchgate.net This detection underscores its presence within the human metabolome. Further supporting the existence of such compounds in mammalian systems, a sensitive analytical method was developed for the quantification of a similar Amadori product, N-α-(1-deoxy-D-fructos-1-yl)-L-arginine (FruArg), in rat plasma and brain tissue samples, indicating that these fructosylated amino acids are distributed in different tissues.

While direct identification in plants is less specific, related Amadori products have been detected in plant-derived materials. For example, various Amadori compounds formed from amino acids were identified in brewer's spent grain extract, suggesting that the formation of this compound is plausible in plant-based matter, particularly after processing.

In Vitro Cellular Activity Studies

This compound has demonstrated antioxidant properties in vitro by acting as a scavenger of reactive oxygen species (ROS). Specifically, studies have shown its capacity to scavenge hydroxyl radicals. At a concentration of 10 mmol/L, the hydroxyl radical scavenging ability for fructose-leucine (Fru-Leu) was measured to be between 20% and 35%. researchgate.net This activity is notably higher than that of the corresponding free amino acid, suggesting that the fructosylation process enhances its antioxidant potential. researchgate.net The antioxidant activity of this class of compounds is often linked to their ability to chelate transition metal ions, which are key participants in the generation of ROS through reactions like the Fenton reaction. researchgate.net

The impact of this compound on cell proliferation has been investigated, particularly in the context of cancer cell lines. In an in vitro study using a clonogenic growth assay, this compound was identified as an effective inhibitor of colony formation by MDA-MB-435 cells, a line used in breast carcinoma research. researchgate.net An initial screening of several synthetic glycoamines revealed that this compound caused a significant, dose-dependent inhibition of colony formation in agarose. researchgate.net It was ranked among the most effective inhibitors in this assay, alongside related compounds like N-(1-deoxy-D-fructos-1-yl)-D-leucine and N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine. researchgate.net

| Compound | Effect on Colony Formation (MDA-MB-435 cells) |

|---|---|

| This compound | Significant dose-dependent inhibition |

| N-(1-deoxy-D-fructos-1-yl)-D-leucine | Identified as one of the most effective inhibitors |

| N-(1-deoxy-D-lactulos-1-yl)-L-leucine | Identified as one of the most effective inhibitors |

| N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine | Identified as one of the most effective inhibitors |

In Vivo Studies in Non-Human Models

In vivo studies using mouse models have confirmed the metal chelating capabilities of N-(1-deoxy-D-fructos-1-yl)-L-amino acids, demonstrating their effectiveness as antagonists of heavy metal intoxication. nih.gov A series of epimerically pure N-(1-deoxy-D-fructos-1-yl)-L-amino acids, synthesized to mimic the natural compounds, were investigated for their ability to promote lead decorporation. nih.gov

Treatment with these fructose-amino acids in mice led to a significant reduction in lead levels in the liver, kidney, bone, and brain compared to control groups. nih.gov Furthermore, the fecal excretion of lead was significantly higher in mice treated with these compounds compared to both saline controls and the conventional chelating agent, dl-penicillamine. nih.gov The urinary excretion of lead was also clearly superior to the control group. nih.gov Importantly, these compounds did not cause significant changes in the concentration of essential metals in the mice. nih.gov Similar positive results were observed when these compounds were tested for their effects on cadmium decorporation. nih.gov The ability of this class of compounds to chelate other metals is supported by research showing that the related compound, N-alpha-(1-Deoxy-D-fructos-1-yl)-L-histidine, is a potent copper chelator. researchgate.net

| Tissue/Sample | Effect of N-(1-deoxy-D-fructos-1-yl)-L-amino acids in Mice | Reference |

|---|---|---|

| Liver Lead Levels | Significantly reduced | nih.gov |

| Kidney Lead Levels | Significantly reduced | nih.gov |

| Bone Lead Levels | Significantly reduced | nih.gov |

| Brain Lead Levels | Significantly reduced | nih.gov |

| Fecal Lead Excretion | Significantly higher than controls | nih.gov |

| Urinary Lead Excretion | Significantly higher than controls | nih.gov |

| Cadmium Decorporation | Effective | nih.gov |

| Essential Metal Homeostasis | No significant changes | nih.gov |

Direct research on the role of this compound in neuroinflammatory responses in mouse microglial cells is not available. However, studies on its constituent parts and related molecules provide insights into its potential activities. High-fructose diets have been shown to cause hippocampal neuroinflammatory responses in mice, characterized by the upregulation of inflammatory cytokines and an increase in the number of microglia. nih.gov This suggests that the fructose component could be a factor in modulating inflammatory pathways in the brain.

Conversely, leucine derivatives have been investigated for their neuroprotective effects. N-acetyl-L-leucine (NALL), an acetylated form of leucine, has been shown to attenuate neuronal cell death and suppress neuroinflammation following traumatic brain injury in a mouse model. biorxiv.org Treatment with NALL was associated with a decrease in several neuroinflammatory markers. biorxiv.org While these findings are not directly on this compound, they highlight the potential for the leucine portion of the molecule to be involved in anti-inflammatory processes within the central nervous system.

Enzymatic Transformations and Biochemical Pathways of this compound

The biological and biochemical roles of this compound, an Amadori rearrangement product, are intrinsically linked to its enzymatic transformations and its participation in metabolic pathways, particularly in non-human systems. This section explores the current understanding of how this compound is processed by enzymes and its contribution to various biochemical routes.

Interactions with Carbohydrate-Processing Enzymes

The interaction of this compound with carbohydrate-processing enzymes is an area of ongoing research. While direct enzymatic hydrolysis of the fructose moiety by common glycoside hydrolases has not been extensively documented for this specific compound, related studies on similar structures provide insights into potential enzymatic activities. For instance, α-glucosidase activity has been observed in the hydrolysis of Nε-maltulose– and Nε-maltotriulose–Nα-hippuryl-L-lysine, which are more complex glycosylated amino acid derivatives. researchgate.net However, the simpler structure of this compound may not be a primary substrate for enzymes such as amylases or β-glucosidases, which typically recognize and cleave specific glycosidic bonds within larger carbohydrate polymers or specific β-D-glucosides. mdpi.com

The primary enzymatic action identified for Amadori products, including fructosyl-amino acids, is deglycation, which is catalyzed by a class of enzymes known as Fructosyl-amino acid oxidases (FAODs), or Amadoriases. nih.gov These enzymes specifically target the C-N bond between the sugar and the amino acid, leading to the release of the free amino acid and a sugar derivative.

The table below summarizes the general substrate specificities of Fructosyl-amino acid oxidases, which are expected to act on this compound.

| Enzyme Class | EC Number | General Reaction | Known Substrates | Potential Action on this compound |

| Fructosyl-amino acid oxidase | 1.5.3 | Fructosyl-L-amino acid + O₂ → 2-keto-D-glucose + L-amino acid + H₂O₂ | Fructosyl-lysine, Fructosyl-valine, Fructosyl-glycine | Oxidative deglycation to yield L-leucine, glucosone, and hydrogen peroxide. |

Contribution to Non-Human Metabolic Pathways

In various non-human organisms, particularly microorganisms, this compound can serve as a nutrient source, contributing to their metabolic pathways. Bacteria, in particular, have demonstrated the ability to utilize Amadori products as a source of both carbon and nitrogen.

The metabolic pathway for a similar Amadori product, Nε-fructosyllysine, has been well-characterized in the gut bacterium Escherichia coli. This pathway involves a series of enzymatic steps including phosphorylation and deglycation, ultimately releasing lysine (B10760008) and glucose-6-phosphate, which can then enter central metabolism. It is highly probable that a similar pathway exists for the utilization of this compound in bacteria capable of metabolizing this compound.

A proposed metabolic pathway for this compound in bacteria, by analogy to fructosyllysine metabolism, is outlined below:

Uptake: The compound is transported into the bacterial cell via specific or non-specific transporters.

Phosphorylation: An ATP-dependent kinase phosphorylates the fructose moiety at the C-6 position, forming N-(1-Deoxy-D-fructos-6-P-1-yl)-L-leucine.

Deglycation: A deglycase enzyme, likely a fructosyl-amino acid-6-phosphate deglycase, cleaves the C-N bond of the phosphorylated intermediate.

Release of Products: This cleavage releases L-leucine and glucose-6-phosphate.

Entry into Central Metabolism: L-leucine can be utilized for protein synthesis or catabolized for energy. Glucose-6-phosphate enters the glycolysis pathway for energy production.

The table below details the proposed enzymatic steps and their metabolic significance.

| Step | Proposed Enzyme | Substrate | Product(s) | Metabolic Fate of Products |

| 1 | Permease/Transporter | This compound (extracellular) | This compound (intracellular) | Enters the catabolic pathway. |

| 2 | Fructosyl-leucine-6-kinase | This compound | N-(1-Deoxy-D-fructos-6-P-1-yl)-L-leucine | Intermediate for deglycation. |

| 3 | Fructosyl-leucine-6-phosphate deglycase | N-(1-Deoxy-D-fructos-6-P-1-yl)-L-leucine | L-leucine + Glucose-6-phosphate | Enters central metabolic pathways. |

Furthermore, some microorganisms can utilize L-leucine as a sole source of nitrogen for growth. mdpi.com Once this compound is deglycated, the released L-leucine can be catabolized through pathways that are widely distributed among bacteria. researchgate.net The initial steps of L-leucine catabolism typically involve transamination to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA, which is then further metabolized to acetyl-CoA and acetoacetate, feeding into the citric acid cycle.

Future Research Directions and Open Questions

Elucidation of Undiscovered Degradation Products and Reaction Intermediates

The degradation of N-(1-Deoxy-D-fructos-1-yl)-L-leucine is a complex process that can follow several pathways, leading to a diverse array of downstream products. While some degradation products have been identified, a comprehensive understanding of all possible reaction intermediates and final products is still lacking. Future research should focus on identifying and characterizing previously unknown molecules that are formed during the degradation of this fructosyl-amino acid.

One area of exploration is the potential for novel enzymatic and microbial degradation pathways. For instance, studies on other glycated amino acids have revealed that certain microorganisms, such as some Pseudomonas species, possess enzymatic machinery capable of oxidatively degrading Amadori products. nih.gov It is conceivable that specific enzymes exist that can metabolize this compound into unique, currently uncharacterized metabolites. Investigating the interaction of this compound with various soil and gut microbiota could unveil novel catabolic pathways.

Furthermore, the non-enzymatic degradation of this compound under various conditions of pH, temperature, and oxidative stress warrants deeper investigation. It is known that Amadori compounds can degrade into reactive intermediates such as tetroses, pentoses, and 3-deoxyglucosone (B13542) under physiological conditions. nih.gov A detailed investigation into the specific intermediates formed from this compound could reveal novel reactive species with potential biological implications. The table below summarizes known and hypothetical degradation products that require further investigation.

Table 1: Known and Hypothetical Degradation Products of this compound

| Product Class | Known Examples | Hypothetical/Undiscovered Examples |

| Parent Molecules | L-leucine, Glucose, Mannose | Fructose (B13574) (under specific pH conditions) |

| Organic Acids | Formic acid, Acetic acid | Leucic acid, other short-chain fatty acids |

| Dicarbonyls | 3-Deoxyglucosone, Glyoxal, Methylglyoxal | Leucine-specific dicarbonyl compounds |

| Heterocyclic Compounds | Pyrazines, Pyrroles | Leucine-derived substituted heterocyclic compounds |

| Microbial Metabolites | Free fructosamine (B8680336) (from other Amadori products) | Specific bioactive metabolites from gut microbiota |

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

The dynamic nature of the Maillard reaction and the subsequent degradation of Amadori products necessitate the use of analytical techniques that can monitor these processes in real-time and within their native environments. Future research will greatly benefit from the application of advanced spectroscopic and imaging techniques for the in situ analysis of this compound.

Raman spectroscopy is a powerful, non-invasive technique that can provide detailed chemical information in real-time. spectroscopyonline.comresearchgate.netnih.govspringernature.comnih.gov Its application to the study of the Maillard reaction could enable the continuous monitoring of the formation and degradation of this compound in food matrices during processing or in biological systems. This would provide invaluable kinetic and mechanistic data that is currently difficult to obtain with traditional chromatographic methods.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy offers another avenue for the in situ study of this compound. copernicus.orgnih.gov By initiating the Maillard reaction within the NMR spectrometer, it would be possible to track the structural changes occurring in real-time, providing insights into the formation of transient intermediates and the kinetics of the reaction.

Mass Spectrometry Imaging (MSI) is a cutting-edge technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.govnih.govmaastrichtuniversity.nlyoutube.comyoutube.com Applying MSI to study the distribution of this compound in biological tissues could reveal its localization in specific organs or cell types, providing clues about its physiological roles and metabolic fate.

The table below outlines the potential applications of these advanced techniques.

Table 2: Advanced Analytical Techniques for In Situ Analysis

| Technique | Potential Application for this compound Research |

| Raman Spectroscopy | Real-time monitoring of formation and degradation during food processing; In situ detection in biological fluids. |

| Real-time NMR Spectroscopy | Elucidation of reaction kinetics and identification of transient intermediates in model systems. |

| Mass Spectrometry Imaging (MSI) | Visualization of spatial distribution in tissues to understand its physiological relevance and metabolism. |

Comprehensive Systems-Level Analysis of its Biochemical Network and Interactions

A significant gap in the current understanding of this compound is its role within the broader biochemical network of an organism. Future research should aim for a systems-level analysis to map its interactions with other biomolecules and its influence on metabolic pathways.

Given that L-leucine is an essential branched-chain amino acid with important signaling functions, particularly in the activation of the mTOR pathway which regulates protein synthesis, it is crucial to investigate whether the glycation of leucine (B10760876) to form this compound alters these functions. d-nb.info Does this modification prevent or enhance its interaction with key cellular components involved in leucine sensing and signaling?

Furthermore, the cellular uptake and subsequent metabolic fate of this compound are largely unknown. dojindo.com Investigating its transport across cell membranes and its interaction with intracellular enzymes will be critical to understanding its biological effects. It is plausible that specific transporters and enzymes are involved in its metabolism, which could represent novel points of regulation.

A comprehensive "interactome" study, employing techniques such as affinity purification-mass spectrometry, could identify proteins that specifically bind to this compound. This would provide a direct map of its potential cellular targets and functional partners.

Development of Novel High-Throughput Analytical Platforms for this compound Research

To facilitate large-scale studies on the occurrence, stability, and biological effects of this compound, the development of novel high-throughput analytical platforms is essential. Current analytical methods, while accurate, can be time-consuming and not well-suited for screening large numbers of samples.

Microfluidic devices , or "lab-on-a-chip" systems, offer the potential for rapid, automated, and miniaturized analysis of the Maillard reaction. aip.org Such devices could be designed to study the kinetics of this compound formation and degradation under a wide range of conditions in a massively parallel fashion.

The development of biosensors for the specific detection of this compound would represent a significant advancement. researchgate.net These could be based on enzymes that specifically recognize and react with the compound, or on synthetic receptors, such as aptamers or molecularly imprinted polymers. A reliable biosensor would enable rapid and on-site quantification of this compound in food products and biological samples.

The table below summarizes potential high-throughput platforms and their applications.

Table 3: Novel High-Throughput Analytical Platforms

| Platform | Potential Application in this compound Research |

| Microfluidic Devices | High-throughput kinetic studies of formation and degradation; Screening of inhibitors or promoters of its formation. |

| Biosensors | Rapid and specific quantification in food quality control; Point-of-care diagnostics in clinical settings. |

| Automated Mass Spectrometry | High-throughput screening of its presence in large food or biological sample cohorts. |

Q & A

Q. What are the optimal conditions for synthesizing N-(1-Deoxy-D-fructos-1-yl)-L-leucine via the Maillard reaction?

Methodological Answer: Synthesis optimization involves:

- Temperature and water activity (aw): Stepwise heating (e.g., 90°C) with controlled aw to favor Amadori rearrangement over advanced glycation .

- Additives: Sodium sulfite (Na2SO3) enhances yield by stabilizing intermediates, as demonstrated for xylose-phenylalanine systems .

- Amino acid type: Primary amines (e.g., L-leucine) form Schiff bases more readily than secondary amines (e.g., proline), requiring distinct pH and buffer conditions .

Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?

Methodological Answer:

Q. How does pH influence the stability and degradation pathways of this compound in aqueous solutions?

Methodological Answer:

Q. What methodological approaches can elucidate the role of transition metal ions in stabilizing or destabilizing this compound?

Methodological Answer:

- Chelation studies: UV-Vis spectroscopy or isothermal titration calorimetry (ITC) quantifies binding constants for Cu<sup>2+</sup>, Fe<sup>2+</sup>, and Zn<sup>2+</sup> .

- Redox interactions: Electron paramagnetic resonance (EPR) detects metal-catalyzed radical formation (e.g., hydroxyl radicals) .

- Stability assays: Compare degradation rates in metal-rich vs. metal-free buffers (e.g., EDTA chelation) .

Q. How can conflicting data on the formation efficiency of this compound under varying Maillard reaction conditions be reconciled?

Methodological Answer:

Q. What enzymatic pathways are involved in the catabolism of this compound, and how can these be leveraged for analytical quantification?

Methodological Answer:

- Fructosyl amine oxidase (EC 1.5.3.26): Catalyzes oxidation to fructosamine, releasing H2O2 measurable via horseradish peroxidase (HRP)-coupled assays .

- Kinetic parameters: Determine Km and Vmax for substrate specificity profiling .

- Applications: Enzymatic degradation coupled with LC-MS/MS improves quantification in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products